![molecular formula C10H16ClNS B13432692 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . This method is favored for its efficiency and the ability to produce a wide range of thiophene derivatives.
Another method involves the intramolecular cyclization of suitable precursors. For example, the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) can yield the desired compound .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often relies on scalable synthetic routes such as the Gewald reaction. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent by activating the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. This activation leads to the expression of antioxidant proteins that protect against oxidative damage.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers due to their electronic properties.
Wirkmechanismus
The anti-inflammatory activity of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride is primarily associated with its ability to activate the NRF2 pathway . This pathway involves the disruption of the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the stabilization and activation of NRF2. Activated NRF2 translocates to the nucleus, where it binds to antioxidant response elements (ARE) in the DNA, promoting the expression of genes involved in antioxidant defense and detoxification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities, such as its potent anti-inflammatory effects through NRF2 activation .
Eigenschaften
Molekularformel |
C10H16ClNS |
|---|---|
Molekulargewicht |
217.76 g/mol |
IUPAC-Name |
2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c11-6-4-8-2-1-3-10-9(8)5-7-12-10;/h5,7-8H,1-4,6,11H2;1H |
InChI-Schlüssel |
CLGJSCOUBJDWBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)SC=C2)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

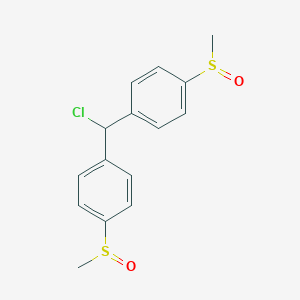
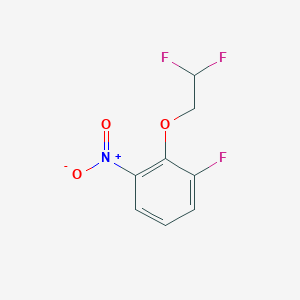
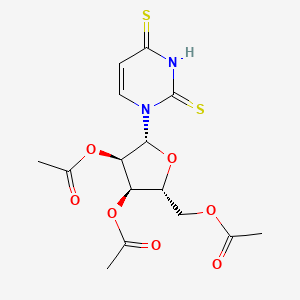


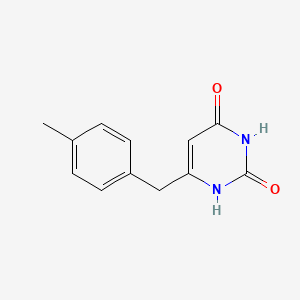
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
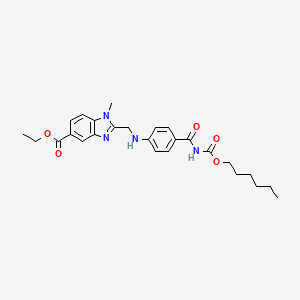
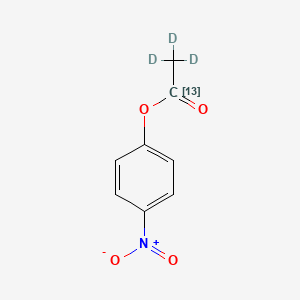
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
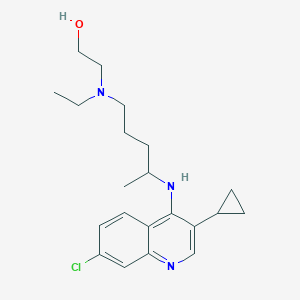
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
